![molecular formula C9H8ClFO3 B2645571 5-Chloro-2-ethoxy-4-fluorobenzoic acid CAS No. 1805820-29-4](/img/structure/B2645571.png)
5-Chloro-2-ethoxy-4-fluorobenzoic acid
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Description
5-Chloro-2-ethoxy-4-fluorobenzoic acid (CEFBA) is an organic compound that is used in various scientific research applications. CEFBA is a carboxylic acid with a molecular formula of C8H7ClO3. It is a colorless, crystalline solid that is soluble in water and alcohols. CEFBA has a variety of applications in the fields of biochemistry and physiology, due to its ability to act as a catalyst in many reactions.
Scientific Research Applications
Environmental Impact and Treatment of Parabens
Parabens, sharing a similar chemical structure to the compound due to their benzoic acid base, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental persistence of parabens, their ubiquity in surface water and sediments, and the processes through which they may undergo degradation or transformation, such as reactions with free chlorine to form halogenated by-products. Such research underscores the importance of understanding the environmental fate of chemically related compounds, potentially including 5-Chloro-2-ethoxy-4-fluorobenzoic acid, and could inform studies on its environmental impact and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications of Related Compounds
Fluorinated pyrimidines, while not directly related to the compound , provide an example of how structurally similar compounds (in this case, involving fluorine and a benzoic acid derivative) are utilized in cancer chemotherapy. This showcases the potential for this compound to be investigated for its pharmacological properties, given the interest in fluorine-containing compounds for their biological activity (Malet-Martino & Martino, 2002).
Analytical and Biochemical Applications
The development and use of analytical methods for determining the antioxidant activity of compounds, including those based on their chemical reactivity, might provide a framework for investigating the biochemical or analytical applications of this compound. These methodologies, such as the ABTS/PP decolorization assay, could be applied to study the antioxidant potential of the compound or its derivatives, reflecting its utility in research contexts that demand the evaluation of compound efficacy or safety (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
properties
IUPAC Name |
5-chloro-2-ethoxy-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODAOWMPWHAGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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